molecular formula C44H69NO12 B1147377 Iso-FK-506 (iso-Tacrolimus) CAS No. 134590-88-8

Iso-FK-506 (iso-Tacrolimus)

Número de catálogo: B1147377
Número CAS: 134590-88-8
Peso molecular: 804.0 g/mol
Clave InChI: YXGKFJMGANONSQ-YSAQBHCASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Iso-FK-506 (iso-Tacrolimus), also known as Iso-FK-506 (iso-Tacrolimus), is a useful research compound. Its molecular formula is C44H69NO12 and its molecular weight is 804.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Iso-FK-506 (iso-Tacrolimus) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iso-FK-506 (iso-Tacrolimus) including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Immunosuppressive Applications

Iso-FK-506 is primarily utilized in organ transplantation to prevent allograft rejection. Its mechanism involves the inhibition of T-cell activation through the suppression of interleukin-2 production, which is crucial for T-cell proliferation and differentiation.

Clinical Studies

  • Heart Transplantation : A study demonstrated that Iso-FK-506 resulted in a rejection-free rate of 47% at 30 days post-transplantation compared to 22% for cyclosporine alone, indicating superior efficacy in preventing acute rejection episodes .
  • Kidney Transplantation : Iso-FK-506 has been shown to prolong graft survival significantly in various animal models, including rats and dogs . In clinical trials, it has been associated with lower rates of acute rejection compared to traditional therapies.

Non-Transplant Applications

Beyond its role in transplantation, Iso-FK-506 has potential applications in treating autoimmune diseases and other conditions where immune modulation is beneficial.

Autoimmune Disorders

Iso-FK-506 has been investigated for its efficacy in conditions such as rheumatoid arthritis and inflammatory bowel disease. Its ability to inhibit T-cell activation can help manage these diseases by reducing inflammation and autoimmunity .

Neurological Conditions

Recent research has highlighted the neuroprotective effects of Iso-FK-506. It has shown promise in preclinical models of stroke, with studies indicating a 31.3% improvement in outcomes when administered during acute ischemic events . This suggests potential applications in neuroprotection following traumatic brain injury or stroke.

Pharmacokinetics and Drug Interactions

Understanding the pharmacokinetics of Iso-FK-506 is crucial for optimizing its therapeutic use. Iso-FK-506 exhibits variable absorption rates, with peak plasma concentrations typically reached within 0.5 to 6 hours post-administration. Its bioavailability is approximately 27% when taken orally .

Drug Interactions

Iso-FK-506's metabolism can be influenced by other medications and liver function. Co-administration with certain drugs may necessitate dosage adjustments to avoid toxicity or reduced efficacy.

Case Studies

  • Heart Transplant Recipients : A cohort study involving heart transplant recipients treated with Iso-FK-506 reported lower incidences of acute rejection compared to those receiving conventional immunosuppressants. The study highlighted the need for careful monitoring due to potential adverse effects such as nephrotoxicity .
  • Stroke Models : In a systematic review of animal studies assessing Iso-FK-506's effects on stroke, results indicated that the compound significantly improved neurological outcomes when administered during acute ischemic events. However, variability in study quality raised concerns about the robustness of these findings .

Summary Table of Applications

Application AreaFindings/ResultsReferences
Organ TransplantationSuperior rejection-free rates compared to cyclosporine
Autoimmune DisordersPotential efficacy in rheumatoid arthritis
Neurological ConditionsImproved outcomes in stroke models

Mecanismo De Acción

Target of Action

Iso-FK-506, also known as iso-Tacrolimus, primarily targets the protein FKBP12 . This protein plays a crucial role in T-cell activation, a key process in the immune system.

Mode of Action

Iso-FK-506 functions by binding to FKBP12. This complex then interacts with another protein, calcineurin , which is normally activated by calmodulin in response to increases in intracellular Ca2+ . By inhibiting calcineurin, Iso-FK-506 suppresses the immune response and prevents organ rejection after transplantation.

Pharmacokinetics

The rate of absorption of Tacrolimus, the parent compound of Iso-FK-506, is variable with peak blood or plasma concentrations being reached in 0.5 to 6 hours . Approximately 25% of the oral dose is bioavailable . Tacrolimus is extensively bound to red blood cells, with a mean blood to plasma ratio of about 15 . Tacrolimus is completely metabolized prior to elimination . The mean disposition half-life is 12 hours and the total body clearance based on blood concentration is approximately 0.06 L/h/kg .

Result of Action

The primary result of Iso-FK-506’s action is the suppression of the immune response. This makes it an effective immunosuppressant, preventing organ rejection after transplantation. It also has anti-inflammatory properties .

Action Environment

The action of Iso-FK-506 can be influenced by various environmental factors. For instance, the presence of liver impairment and the presence of several drugs can decrease the elimination of Tacrolimus . Furthermore, due to the narrow therapeutic range and considerable intra- and inter-individual pharmacokinetic variability, monitoring of Tacrolimus blood concentrations is needed to avoid adverse side effects .

Análisis Bioquímico

Biochemical Properties

Iso-FK-506 (iso-Tacrolimus) plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, including the immunophilin FK506 binding protein (FKBP) . The nature of these interactions involves the formation of a complex between Iso-FK-506 and FKBP, which inhibits the enzyme calcineurin .

Cellular Effects

Iso-FK-506 (iso-Tacrolimus) has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting calcium-dependent events such as interleukin-2 gene transcription, nitric oxide synthase activation, cell degranulation, and apoptosis . It also impedes the secretion of pro-inflammatory cytokines and dampens immune activity by restraining the activation of T and B lymphocytes .

Molecular Mechanism

The molecular mechanism of Iso-FK-506 (iso-Tacrolimus) involves its binding to the immunophilin FKBP to form a complex . This complex inhibits the enzyme calcineurin, thereby suppressing the immune response and preventing organ rejection . It also inhibits calcium-dependent events, such as interleukin-2 gene transcription, nitric oxide synthase activation, cell degranulation, and apoptosis .

Temporal Effects in Laboratory Settings

The effects of Iso-FK-506 (iso-Tacrolimus) change over time in laboratory settings. More studies are needed to fully understand the long-term effects of Iso-FK-506 on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Iso-FK-506 (iso-Tacrolimus) vary with different dosages in animal models . More detailed studies are required to understand the threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

Iso-FK-506 (iso-Tacrolimus) is involved in several metabolic pathways. It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels

Actividad Biológica

Iso-FK-506, also known as iso-tacrolimus, is a derivative of tacrolimus (FK-506), a potent immunosuppressant derived from the bacterium Streptomyces tsukubaensis. It has garnered attention for its biological activity, particularly in the context of organ transplantation and autoimmune diseases. This article explores the biological activity of Iso-FK-506, focusing on its mechanisms of action, clinical applications, and comparative efficacy.

Iso-FK-506 exerts its immunosuppressive effects primarily through the inhibition of T-cell activation and proliferation. The compound binds to FK506-binding proteins (FKBPs), particularly FKBP12, which subsequently inhibits calcineurin, a calcium/calmodulin-dependent phosphatase. This inhibition leads to the prevention of dephosphorylation of nuclear factor of activated T cells (NFAT), thereby blocking its translocation to the nucleus and reducing the transcription of key cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ) .

Key Mechanisms:

  • Calcineurin Inhibition : Prevents T-cell activation.
  • Cytokine Suppression : Reduces IL-2 and IFN-γ production.
  • mTOR Pathway Inhibition : Inhibits cell cycle progression in T and B cells .

Clinical Applications

Iso-FK-506 is primarily used in the prevention of organ transplant rejection. Its efficacy has been demonstrated in various studies comparing it to other immunosuppressants like cyclosporine (CyA).

Comparative Efficacy in Transplantation

A study involving heart transplant recipients showed that patients treated with FK-506 had a significantly lower rejection rate compared to those receiving CyA. Specifically, the rejection rate was 0.09 episodes per 100 patient-days for FK-506 versus 0.26 for CyA . Additionally, FK-506 treatment resulted in fewer instances of refractory rejection .

Pharmacokinetics and Administration

Iso-FK-506 can be administered orally or intravenously, but recent research suggests that subcutaneous administration via nanoparticles may enhance its therapeutic efficacy by improving biodistribution to lymph nodes . This method has shown promising results in reducing acute rejection rates in animal models.

Administration RouteRejection RateMean Survival Time
Subcutaneous20%Increased
Intravenous40%Standard
Oral40%Decreased

Case Studies

  • Heart Transplantation Study :
    • Population : 122 heart transplant recipients.
    • Findings : FK-506 showed a lower rejection rate and reduced need for steroid treatment compared to CyA .
  • Nanoparticle Delivery System :
    • Model : Rat heterotopic cardiac transplantation.
    • Results : Subcutaneous administration of PLGA-FK506-NPs led to significantly lower lymphocyte infiltration and improved graft survival compared to intravenous and oral routes .

Side Effects and Monitoring

Despite its effectiveness, Iso-FK-506 is associated with several side effects, including nephrotoxicity and increased risk of infections. Monitoring drug levels is crucial as there is considerable variability in absorption and metabolism among patients . Therapeutic drug monitoring typically aims for serum levels between 5–10 µg/L post-transplantation .

Propiedades

Número CAS

134590-88-8

Fórmula molecular

C44H69NO12

Peso molecular

804.0 g/mol

Nombre IUPAC

(1R,9S,12S,15R,16E,19S,21S,22R,23S,25R)-1-hydroxy-12-[(E,2S,3S)-3-hydroxy-5-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-4-methylpent-4-en-2-yl]-21,23-dimethoxy-17,19,25-trimethyl-15-prop-2-enyl-11,26-dioxa-4-azatricyclo[20.3.1.04,9]hexacos-16-ene-2,3,10,14-tetrone

InChI

InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-35(24-34(31)47)29(6)39(48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-33,35-40,46,48,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,35-,36+,37-,38-,39+,40+,44+/m0/s1

Clave InChI

YXGKFJMGANONSQ-YSAQBHCASA-N

SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(CC(=O)C(C=C(C1)C)CC=C)C(C)C(C(=CC4CCC(C(C4)OC)O)C)O)O)C)OC)OC

SMILES isomérico

C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)[C@@H](C)[C@@H](/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)O)C)OC)OC

SMILES canónico

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(CC(=O)C(C=C(C1)C)CC=C)C(C)C(C(=CC4CCC(C(C4)OC)O)C)O)O)C)OC)OC

Sinónimos

[3S-[3R*[1R*,2R*,4(1S*,3S*,4S*)],6S*,10R*,12R*,13R*,14R*,16S*,17S*,24aR*]]-6,9,_x000B_10,11,12,13,14,15,16,17,22,23,24,24a-tetradecahydro-17-hydroxy-3-[2-hydroxy-4-(4-hydroxy-3-methoxycyclohexyl)-1,3-dimethyl-3-butenyl]-12,14-dimethoxy-8,10,16-trimethyl-6-

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.